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molecular formula C10H8Cl2O2 B3034503 2-(Allyloxy)-3,5-dichlorobenzaldehyde CAS No. 181280-06-8

2-(Allyloxy)-3,5-dichlorobenzaldehyde

Cat. No. B3034503
M. Wt: 231.07 g/mol
InChI Key: OUKIZWDFBYWKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476264B2

Procedure details

A solution of 5.0 g of 3,5-dichlorosalicylaldehyde in 50 ml of DMF was treated with 3.23 g of potassium-tert.-butylate and 6.6 g of allyl iodide and stirred under argon at 65° C. After 2 hours the reaction mixture was concentrated, treated with ice-water and extracted with ethyl acetate. The organic phases were dried over sodium sulphate and concentrated. The residue was chrromatographed over silica gel and gave 5.5 g of 2-allyloxy-3,5-dichloro-benzaldehyde; MS (EI) m/z 230/232 M+.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:4]([CH:5]=[O:6])[C:3]=1[OH:11].[CH2:12](I)[CH:13]=[CH2:14]>CN(C=O)C>[CH2:14]([O:11][C:3]1[C:2]([Cl:1])=[CH:9][C:8]([Cl:10])=[CH:7][C:4]=1[CH:5]=[O:6])[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(C=O)=CC(=C1)Cl)O
Name
potassium tert.-butylate
Quantity
3.23 g
Type
reactant
Smiles
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C=C)I
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred under argon at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 hours the reaction mixture was concentrated
Duration
2 h
ADDITION
Type
ADDITION
Details
treated with ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=O)C=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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